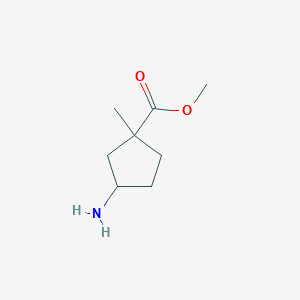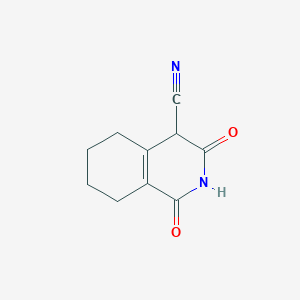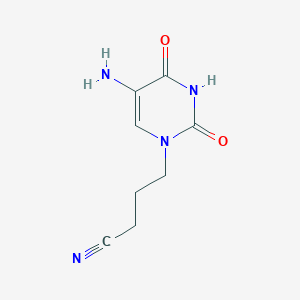![molecular formula C7H12N4O B15240668 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/no-structure.png)
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with an oxolan-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Azide: The starting material, oxolan-2-ylmethyl bromide, is reacted with sodium azide to form oxolan-2-ylmethyl azide.
Cycloaddition Reaction: The oxolan-2-ylmethyl azide is then reacted with propargylamine in the presence of a copper(I) catalyst to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biology: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: It is used as an intermediate in the synthesis of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The oxolan-2-ylmethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Oxolan-2-yl)methyl]-1H-pyrazol-4-amine
- Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride
- N-fructosyl pyroglutamate
Uniqueness
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group further enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
1-(oxolan-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H12N4O/c8-7-5-11(10-9-7)4-6-2-1-3-12-6/h5-6H,1-4,8H2 |
InChI-Schlüssel |
UCOVBIUFQQUGFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240605.png)







